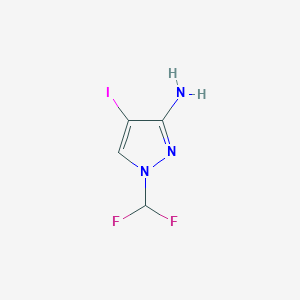

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group at the 1-position and an iodine atom at the 4-position. The presence of both fluorine and iodine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine typically involves the introduction of the difluoromethyl group and the iodine atom onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by iodination. The difluoromethylation can be achieved using reagents such as ClCF2H or other difluorocarbene sources under appropriate conditions . The iodination step can be carried out using iodine or iodine-containing reagents in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic substitution, enabling functional group diversification:

-

Amine substitution : Reacts with amines (e.g., benzylamine) in DMF at 80°C to yield 4-alkylamino derivatives.

-

Thiol substitution : Treatment with thiophenol in the presence of CuI/K2CO3 forms 4-sulfanylpyrazoles.

-

Azide substitution : Reacts with NaN3 in DMSO to produce 4-azidopyrazole derivatives, useful in click chemistry.

Table 1: Key Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12h | 4-Benzylamino derivative | 78 |

| Thiophenol/CuI | DMF, 100°C, 8h | 4-Phenylsulfanyl derivative | 65 |

| Sodium azide | DMSO, 60°C, 6h | 4-Azido derivative | 82 |

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-coupling reactions:

-

Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh3)4, Na2CO3, dioxane/H2O) to form biarylpyrazoles.

-

Sonogashira : Couples with terminal alkynes (PdCl2, CuI, PPh3) to generate 4-alkynylpyrazoles.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh3)4, Na2CO3 | Phenylboronic acid | 85 |

| Sonogashira | PdCl2/CuI/PPh3 | Phenylacetylene | 72 |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at position 5 due to the electron-donating amine group:

-

Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at position 5.

-

Halogenation : NBS in CCl4 adds bromine selectively to position 5.

Oxidation and Reduction

-

Oxidation : Treatment with mCPBA oxidizes the difluoromethyl group to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the pyrazole ring to a pyrazoline.

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

A. Anticancer Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazol-3-amine has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. For instance, a study highlighted its potential as a selective inhibitor of MPS1 (Monopolar Spindle 1), a kinase implicated in tumor growth and mitotic regulation. The compound demonstrated favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, making it an attractive candidate for further development as an anticancer agent .

B. Antifungal Activity

Research has shown that derivatives of pyrazole compounds exhibit antifungal properties against various phytopathogenic fungi. In one study, a related compound displayed significant inhibition of mycelial growth in seven fungal strains, outperforming traditional fungicides like boscalid. The structure-activity relationship indicated that modifications in the pyrazole framework could enhance antifungal efficacy, suggesting that this compound may also possess similar properties .

Chemical Synthesis and Structural Studies

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pyrazole derivatives. Its unique difluoromethyl and iodo substituents facilitate various chemical transformations, allowing researchers to explore new synthetic pathways for creating biologically active compounds .

Structure-Activity Relationship (SAR) Studies

SAR studies utilizing this compound have provided insights into optimizing the biological activity of pyrazole derivatives. By modifying the substituents on the pyrazole ring, researchers have been able to identify structural features that enhance potency against specific biological targets, such as kinases and fungal pathogens .

Data Tables

Case Studies

Case Study 1: MPS1 Inhibition

A recent study demonstrated that this compound effectively inhibits MPS1 in vitro and in vivo. The compound's ability to stabilize an inactive conformation of MPS1 was confirmed through X-ray crystallography, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antifungal Efficacy

In another investigation, derivatives of pyrazole including the target compound were synthesized and tested against several fungal strains. The results indicated that modifications to the pyrazole structure significantly impacted antifungal activity, with some derivatives achieving higher efficacy than established fungicides .

作用機序

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound may also influence specific signaling pathways, contributing to its overall mechanism of action .

類似化合物との比較

1-(Trifluoromethyl)-4-iodopyrazol-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-(Difluoromethyl)-4-bromopyrazol-3-amine: Similar structure but with a bromine atom instead of an iodine atom.

1-(Difluoromethyl)-4-chloropyrazol-3-amine: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and unique interactions with biological targets .

生物活性

1-(Difluoromethyl)-4-iodo-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the presence of difluoromethyl and iodine substituents, suggest a diverse range of interactions with biological targets, making it a candidate for drug development in various therapeutic areas, including oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C4H4F2IN3, with a molecular weight of approximately 243.98 g/mol. The structure includes:

- A pyrazole ring, which is known for its biological significance.

- A difluoromethyl group that enhances lipophilicity and metabolic stability.

- An iodine atom that can facilitate covalent bonding with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors, while the iodine atom may promote the formation of covalent bonds with proteins, leading to modulation of their activity. This mechanism is crucial for its potential application in inhibiting various enzymes involved in disease pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that compounds with similar pyrazole structures often display anticancer properties. For instance, derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating potential as selective CDK2 inhibitors .

Anti-inflammatory Properties

The presence of halogen atoms in the structure may contribute to anti-inflammatory effects. Compounds with similar configurations have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting that this compound might also possess such properties .

Case Studies and Research Findings

A number of studies have explored the biological implications of pyrazole derivatives:

- CDK2 Inhibition : A study highlighted the effectiveness of pyrazole derivatives as CDK2 inhibitors, with one compound showing a Ki value as low as 0.005 µM against CDK2, showcasing significant selectivity over other cyclin-dependent kinases .

- Antifungal Activity : Another investigation focused on pyrazole derivatives exhibiting antifungal properties against phytopathogenic fungi, where certain compounds demonstrated higher efficacy than standard antifungal agents .

- Neuroprotective Effects : Research into similar compounds indicated potential neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Difluoromethyl and iodine substitutions | Potential anticancer and anti-inflammatory activity |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Pyrazole and pyrimidine scaffold | Potent CDK2 inhibitors |

| 3-Amino-4-fluoro-pyrazole | Amino group substitution | Anticancer properties |

| 5-Fluoro-pyrazole-3-carboxylic acid | Fluoro and carboxylic acid groups | Antimicrobial activity |

特性

IUPAC Name |

1-(difluoromethyl)-4-iodopyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2IN3/c5-4(6)10-1-2(7)3(8)9-10/h1,4H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUHWVXUXAKKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1C(F)F)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。